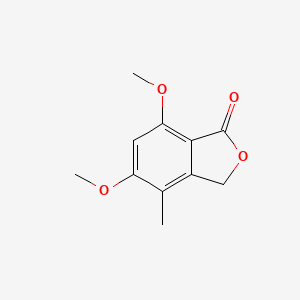
Copper iodide dimethyl sulfide complex
Descripción general
Descripción
Copper iodide dimethyl sulfide complex is a compound with the linear formula (CuI)4 • 3 [(CH3)2S]. It has a molecular weight of 948.20 and appears as a solid . This complex is generally used as a catalyst for conjugate addition reactions .
Chemical Reactions Analysis
This compound shows remarkable colorimetric sensing behavior via emission color upon exposure to dimethyl sulfide (DMS) vapor, shifting from pink to green emission . More detailed information about its chemical reactions would require further investigation.
Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 102-106 °C . It shows remarkable colorimetric sensing behavior via emission color upon exposure to DMS vapor .
Aplicaciones Científicas De Investigación
Synthesis and Coordination Chemistry
Copper iodide complexes with sulfur-containing ligands have been extensively studied for their unique crystal structures and spectroscopic properties. The research by Bowmaker et al. (2009) highlights the synthesis of several copper(I) complexes using thiourea and substituted thiourea ligands, which resulted in discovering new complexes and methods for their synthesis. These complexes demonstrate various coordination geometries and provide insights into the vibrational spectroscopy of copper(I) thiourea complexes (Bowmaker et al., 2009).
Photothermal Therapy and Nanomedicine
Copper sulfide (CuS) nanoparticles, related to copper iodide dimethyl sulfide complexes in terms of their sulfide chemistry, have shown promising applications in biomedicine. Goel et al. (2014) reviewed the synthesis and biomedical applications of CuS nanoparticles, highlighting their potential in molecular imaging, cancer therapy, and drug delivery due to their photothermal properties and low toxicity (Goel et al., 2014).
Materials Science and Energy Applications
Copper sulfide nanowires synthesized in a mixed solvent have been explored as cathode materials for lithium-ion batteries by Feng et al. (2014). These nanowire bundles exhibit excellent electrochemical performance, demonstrating the potential of copper sulfide materials in energy storage applications (Feng et al., 2014).
Catalysis
Copper-catalyzed reactions are crucial in organic synthesis. Zheng et al. (2013) developed a copper-catalyzed cyanation of aryl iodide using urea and dimethyl sulfoxide as a cyanide source, offering a practical method for synthesizing aryl nitriles. This demonstrates the versatility of copper complexes in facilitating a wide range of chemical transformations (Zheng et al., 2013).
Environmental Applications
The capture of elemental mercury from coal combustion flue gas using nanostructured copper sulfide showcases an innovative approach to pollution control. Yang et al. (2018) found that nano-CuS exhibits significantly higher adsorption capacities for mercury compared to traditional sorbents, indicating the environmental potential of copper sulfide materials (Yang et al., 2018).
Mecanismo De Acción
Target of Action
The primary target of the Copper Iodide Dimethyl Sulfide Complex is the alpha, beta-unsaturated aldehydes and ketones . The complex acts as a catalyst for the direct conjugate addition of alkenyl groups from vinylzirconocene reagents to these targets .
Mode of Action
The this compound interacts with its targets through a process known as conjugate addition . This interaction results in the formation of new chemical bonds and changes in the molecular structure of the targets .
Biochemical Pathways
The this compound affects the redox pathways of the disulfide bond in dimethyl disulfide . Six potential mechanisms for reducing the dimethyl disulfide bridge through electron and proton capture were explored . Thermodynamic and kinetic analyses elucidated the sequence of proton and electron addition .
Pharmacokinetics
It’s known that the complex is a solid at room temperature . Its melting point is between 102-106°C , which may impact its bioavailability and distribution within a system.
Result of Action
The result of the this compound’s action is the formation of new chemical bonds and changes in the molecular structure of the targets . This can lead to variations in the physicochemical properties of the system .
Action Environment
The action of the this compound is influenced by environmental factors. For instance, the complex shows remarkable colorimetric sensing behavior via emission color upon exposure to dimethyl sulfide (DMS) vapor, shifting from pink to green emission . This suggests that the complex’s action, efficacy, and stability can be influenced by the presence of certain vapors in its environment .
Safety and Hazards
Direcciones Futuras
The future directions of research on Copper iodide dimethyl sulfide complex could involve further exploration of its vapochromic behavior and potential applications in colorimetric sensing . Additionally, the development of molecularly defined copper(I) catalysts with defined structural characteristics could be a promising area of research .
Análisis Bioquímico
Biochemical Properties
The Copper iodide dimethyl sulfide complex plays a role in biochemical reactions, particularly in the copper-catalyzed azide–alkyne cycloaddition (CuAAC), which is one of the most broadly applicable and easy-to-handle reactions in the arsenal of organic chemistry
Cellular Effects
Copper ions are known to play a role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The this compound exerts its effects at the molecular level through its role in the CuAAC reaction . This involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The this compound shows remarkable colorimetric sensing behavior via emission color upon exposure to dimethyl sulfide (DMS) vapor, shifting from pink to green emission . This indicates that the effects of the complex can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
The this compound is involved in the CuAAC reaction, which is a key metabolic pathway It interacts with enzymes and cofactors in this pathway
Propiedades
IUPAC Name |
iodocopper;methylsulfanylmethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H6S.4Cu.4HI/c3*1-3-2;;;;;;;;/h3*1-2H3;;;;;4*1H/q;;;4*+1;;;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRJJSAVIXAAON-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC.CSC.CSC.[Cu]I.[Cu]I.[Cu]I.[Cu]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cu4I4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445897 | |
| Record name | Copper iodide dimethyl sulfide complex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
948.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914915-20-1 | |
| Record name | Copper iodide dimethyl sulfide complex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 914915-20-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



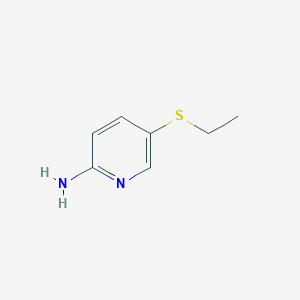
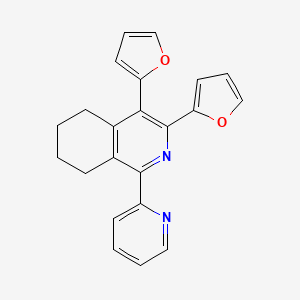
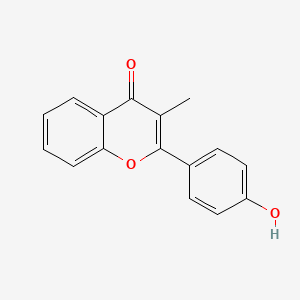



![3-Methylthio-1-phenyl-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B1624928.png)
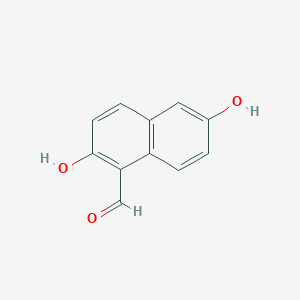
![1,3-Bis[(phenylseleno)methyl]benzene](/img/structure/B1624932.png)

![1-Methyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1624937.png)


